molecular formula C13H13N5O3 B2914847 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide CAS No. 2034599-27-2

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide

Cat. No. B2914847
CAS RN: 2034599-27-2
M. Wt: 287.279
InChI Key: JSLKGUJEHWUZOZ-UHFFFAOYSA-N
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Description

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide” is a compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyrazines . This class of compounds is used as an essential building block in organic synthesis and serves as a key template for the development of various therapeutic agents .

Scientific Research Applications

Antibacterial Activity

The compound has been studied for its potential in combating bacterial infections. Research indicates that derivatives of the triazolo[4,3-a]pyrazine nucleus, such as the one present in this compound, show promising antibacterial activities. Specifically, some synthesized compounds with this nucleus have demonstrated moderate to good activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that the compound could be a candidate for developing new antibacterial agents.

Antifungal Applications

Triazole derivatives, which include the triazolo[4,3-a]pyrazine moiety, have been found to possess significant antifungal properties. These compounds have been tested against various fungal species, including Cryptococcus and Candida, and have shown potential as antifungal agents when compared with reference drugs . This indicates that the compound may have applications in the development of new antifungal medications.

Anticancer Potential

The structural motif of triazolo[4,3-a]pyrazine is known to be present in various pharmacological agents, including those with anticancer activities. While specific studies on the anticancer potential of this compound are not directly available, the presence of this motif suggests that it could be explored for anticancer applications, given the known activity of similar structures .

Antioxidant Properties

Compounds containing the triazole nucleus have been associated with antioxidant properties, which are crucial in protecting cells against oxidative damage. The compound , with its triazolo[4,3-a]pyrazine core, may contribute to the development of antioxidants that can mitigate oxidative stress-related diseases .

Future Directions

The 1,2,4-triazolo[4,3-a]pyrazine scaffold, to which “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide” belongs, has been progressively studied in recent years due to its versatile structure and the diverse derivatives that can be synthesized from it . These compounds have shown potential in various areas such as medicinal chemistry, as fluorescent probes, and as structural units of polymers . Therefore, further exploration and research into these compounds, including “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide”, could be a promising direction for future studies.

Mechanism of Action

Target of Action

The compound N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide, also known as N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)furan-3-carboxamide, has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers . Additionally, the compound has shown antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changes. For instance, it exhibits excellent kinase inhibitory activities, which can inhibit the growth of cancer cells . It has also been found to inhibit the growth of bacterial cells, showing superior antibacterial activities comparable to the first-line antibacterial agent ampicillin .

Biochemical Pathways

The compound affects several biochemical pathways. In the context of cancer, it interferes with the c-Met/VEGFR-2 signaling pathway , inhibiting the expression of c-Met and VEGFR-2 . This results in the inhibition of cell proliferation and induction of apoptosis

Result of Action

The compound’s action results in significant molecular and cellular effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and interferes with intracellular signaling . In bacterial cells, it exhibits antibacterial activities, inhibiting the growth of both Gram-positive and Gram-negative bacteria .

properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-2-21-13-11-17-16-10(18(11)5-4-14-13)7-15-12(19)9-3-6-20-8-9/h3-6,8H,2,7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLKGUJEHWUZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide

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